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molecular formula C10H9BrN2O2 B8707703 Methyl 7-bromo-2-methyl-2H-indazole-3-carboxylate

Methyl 7-bromo-2-methyl-2H-indazole-3-carboxylate

Cat. No. B8707703
M. Wt: 269.09 g/mol
InChI Key: YTSIVUDSPSRYST-UHFFFAOYSA-N
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Patent
US07365211B2

Procedure details

To a solution of 7-bromo-2-methyl-2H-indazole (6: R=Me, 1.50 g, 7.12 mmol) in 50 mL of THE at −78° C. was added a 2 M solution of lithium diisopropylamide in THF/heptane/ethylbenzene (4.3 mL, 8.6 mmol). The solution was stirred at 0-5° C. for 15 m, then rechilled to −78° C. To the solution was added methyl chloroformate (0.66 mL, 8.5 mmol) all at once, and the mixture was stirred while slowly warmed to room temperature over 19 h. The reaction was quenched with silica gel and concentrated. Column chromatography (0→20% EtOAc/hexanes) afforded of 7-bromo-2-methyl-2H-indazole-3-carboxylic acid methyl ester (35a: 1.52 g; 79%; m.p. 131-132) as a pale yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:6](=[CH:7][N:8]([CH3:11])[N:9]=2)[CH:5]=[CH:4][CH:3]=1.C([N-]C(C)C)(C)C.[Li+].C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.Cl[C:41]([O:43][CH3:44])=[O:42]>>[CH3:44][O:43][C:41]([C:7]1[N:8]([CH3:11])[N:9]=[C:10]2[C:6]=1[CH:5]=[CH:4][CH:3]=[C:2]2[Br:1])=[O:42] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=CC2=CN(N=C12)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
THF heptane ethylbenzene
Quantity
4.3 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
Step Two
Name
Quantity
0.66 mL
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0-5° C. for 15 m
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rechilled to −78° C
STIRRING
Type
STIRRING
Details
was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while slowly warmed to room temperature over 19 h
Duration
19 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
COC(=O)C=1N(N=C2C(=CC=CC12)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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